

Check Availability & Pricing

Application Notes: Generating and Utilizing LBP Knockout Mouse Models for Sepsis Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	LBP1	
Cat. No.:	B1674649	Get Quote

Introduction

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, often leading to organ dysfunction and failure.[1] A key mediator in the pathogenesis of sepsis, particularly that caused by Gram-negative bacteria, is lipopolysaccharide (LPS), a component of the bacterial outer membrane.[2] The host's innate immune system recognizes LPS through a complex process involving several proteins, with Lipopolysaccharide-Binding Protein (LBP) playing a crucial initial role.[3][4]

LBP is an acute-phase soluble protein, primarily synthesized by hepatocytes, that binds to LPS with high affinity.[1][5] The LBP-LPS complex then interacts with the CD14 receptor, facilitating the transfer of LPS to the Toll-like receptor 4 (TLR4) and its co-receptor MD-2.[2][6] This interaction triggers a downstream signaling cascade, leading to the production of proinflammatory cytokines and the activation of the innate immune response.[1][4] While essential for clearing infections, an overzealous response can lead to the systemic inflammation and tissue damage characteristic of septic shock.[2]

Given its central role in mediating the response to LPS, LBP has become a significant target of interest in sepsis research. The generation of LBP knockout (LBP-/-) mouse models provides an invaluable tool for elucidating the precise function of LBP in the pathophysiology of sepsis, evaluating the host's response to bacterial challenges in its absence, and testing potential therapeutic interventions.

The Role of LBP in Sepsis: Insights from Knockout Models

Methodological & Application





Studies using LBP gene-deficient mice have revealed a dual role for this protein. LBP-/- mice are notably resistant to the toxic effects of purified LPS injections, demonstrating significantly lower cytokine responses.[7] However, in models of live bacterial infection, such as E. coli or Salmonella enterica peritonitis, LBP-/- mice exhibit increased susceptibility, characterized by:

- Accelerated Mortality: A higher and faster rate of death compared to wild-type counterparts.
 [7]
- Impaired Bacterial Clearance: Reduced ability to control bacterial replication at the site of infection.[7]
- Earlier Bacterial Dissemination: More rapid spread of bacteria from the peritoneal cavity into the bloodstream and to remote organs.[7]
- Diminished Early Inflammatory Response: Attenuated production of crucial early-response cytokines like TNF-α and IL-6, and reduced recruitment of neutrophils to the infection site.[7]

These findings suggest that while LBP can amplify the detrimental systemic inflammation seen in endotoxemia, it is also essential for mounting an effective, localized innate immune response to control and clear bacterial infections.[7] Therefore, LBP knockout mouse models are critical for dissecting these context-dependent functions and exploring therapeutic strategies that might modulate LBP activity rather than simply blocking it.

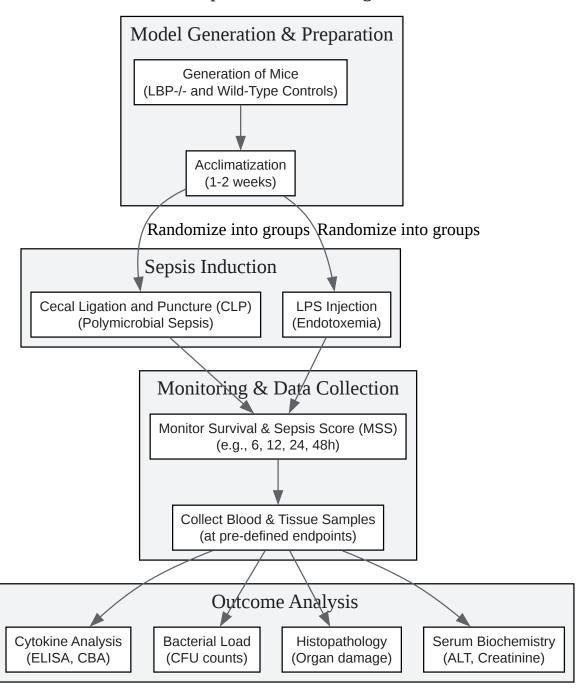
Visualizations Signaling Pathway







Workflow for Sepsis Research Using LBP KO Mice



Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Lipopolysaccharide-Induced Transcriptional Changes in LBP-Deficient Rat and Its Possible Implications for Liver Dysregulation during Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular and Extracellular Lipopolysaccharide Signaling in Sepsis: Avenues for Novel Therapeutic Strategies PMC [pmc.ncbi.nlm.nih.gov]
- 3. Significance of lipopolysaccharide-binding protein (an acute phase protein) in monitoring critically ill patients PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular and Extracellular Lipopolysaccharide Signaling in Sepsis: Avenues for Novel Therapeutic Strategies PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Toll-like receptor 4 Wikipedia [en.wikipedia.org]
- 7. Lipopolysaccharide Binding Protein Is an Essential Component of the Innate Immune Response to Escherichia coli Peritonitis in Mice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Generating and Utilizing LBP Knockout Mouse Models for Sepsis Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674649#generating-lbp-knockout-mouse-models-for-sepsis-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com